Enhanced Selective Cytotoxicity in Senescent vs. Young Endothelial Cells Compared to Fisetin
In a head-to-head study on replicative senescence in human aortic endothelial cells (HAEC), 4-Methoxychalcone demonstrated increased cytotoxicity in senescent cells compared to young cells, with its anti-senescence effect exceeding that of the known senolytic flavonoid fisetin [1]. The IC50 value of 4-Methoxychalcone was significantly lower in senescent HAEC compared to young HAEC, indicating selective senolytic potential [1]. This differential cytotoxicity was attributed to the 4-methoxy substitution on the A-ring, as a brominated analog (4-bromo-4'-methoxychalcone) showed even higher selectivity towards HAEC over IMR90 fibroblasts [1].
| Evidence Dimension | Cytotoxicity (IC50) in senescent vs. young human aortic endothelial cells (HAEC) |
|---|---|
| Target Compound Data | Significantly lower IC50 in senescent HAEC compared to young HAEC (exact values not provided in abstract, but difference was statistically significant) |
| Comparator Or Baseline | Fisetin, a known senolytic flavonoid; and young HAEC cells |
| Quantified Difference | Anti-senescence effect of 4-Methoxychalcone exceeded that of fisetin. Increased cytotoxicity in senescent vs. young HAEC was statistically significant. |
| Conditions | Replicative senescence model using human aortic endothelial cells (HAEC) and human fetal lung fibroblasts (IMR90). |
Why This Matters
This data directly quantifies 4-Methoxychalcone's superior senolytic selectivity over a well-known reference compound (fisetin), justifying its selection for targeted anti-aging and vascular health research over less selective chalcone analogs.
- [1] Tien, X. Y., et al. (2024). Anti-senescence effects of 4-methoxychalcone and 4-bromo-4'-methoxychalcone on human endothelial cells. Drug Discoveries & Therapeutics, 18(3), 199-206. View Source
